3,7,11-Trimethyl-5-dodecanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,7,11-Trimethyl-5-dodecanol can be synthesized through chemical and catalytic hydrogenation methods . In chemical synthesis, it is typically obtained by the oxidation of fatty alcohols or the reduction of corresponding aldehydes . Catalytic hydrogenation involves the use of elemental hydrogen or hydrogen gas in the presence of suitable catalysts to hydrogenate the corresponding fatty alcohol .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
3,7,11-Trimethyl-5-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products:
The major products formed from these reactions include corresponding aldehydes, carboxylic acids, and substituted derivatives .
Scientific Research Applications
3,7,11-Trimethyl-5-dodecanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyl-5-dodecanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound targets lipid bilayers and interferes with essential cellular processes, ultimately causing cell death .
Comparison with Similar Compounds
- 3,7,11-Trimethyl-1-dodecanol
- 3,7,11-Trimethyl-3-dodecanol
- Hexahydronerolidol
Comparison:
3,7,11-Trimethyl-5-dodecanol is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions. Compared to similar compounds, it exhibits distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
30221-43-3 |
---|---|
Molecular Formula |
C15H32O |
Molecular Weight |
228.41 g/mol |
IUPAC Name |
3,7,11-trimethyldodecan-5-ol |
InChI |
InChI=1S/C15H32O/c1-6-13(4)10-15(16)11-14(5)9-7-8-12(2)3/h12-16H,6-11H2,1-5H3 |
InChI Key |
URAKZVNVPAFDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC(C)CCCC(C)C)O |
Origin of Product |
United States |
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